1-Acetyl-6-fluoropiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-6-fluoropiperidin-2-one is a fluorinated piperidine derivative. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-6-fluoropiperidin-2-one can be synthesized through various methods. One common approach involves the fluorination of piperidine derivatives.
Industrial Production Methods: Industrial production of fluorinated piperidine derivatives often involves large-scale fluorination reactions using specialized equipment to handle the reagents safely. The process typically includes steps like purification and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-6-fluoropiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Acetyl-6-fluoropiperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Acetyl-6-fluoropiperidin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine widely used in medicinal chemistry.
Fluorinated Pyridines: Compounds with similar fluorine substitution, used in various biological applications
Uniqueness: 1-Acetyl-6-fluoropiperidin-2-one is unique due to the presence of both an acetyl group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and bioavailability, making it a valuable compound in drug development .
Properties
Molecular Formula |
C7H10FNO2 |
---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
1-acetyl-6-fluoropiperidin-2-one |
InChI |
InChI=1S/C7H10FNO2/c1-5(10)9-6(8)3-2-4-7(9)11/h6H,2-4H2,1H3 |
InChI Key |
STPXWNUAEXQGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CCCC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.